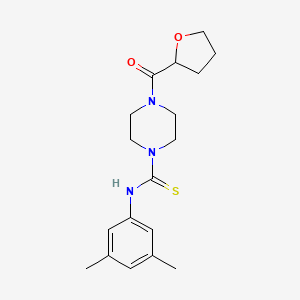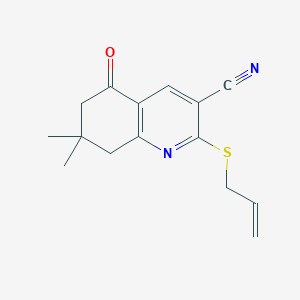![molecular formula C19H23NO3 B4061231 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4061231.png)
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
概要
説明
1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[221]heptan-3-one is a complex organic compound featuring a unique structure composed of bicyclic and isoquinolinyl segments
準備方法
Synthetic Routes and Reaction Conditions
The synthetic preparation of 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multi-step organic synthesis procedures. Here’s a typical synthetic route:
Step 1 Formation of the Bicyclic Core: : Starting with a precursor like camphor, undergoes a series of transformations including methylation and cyclization reactions.
Step 2 Isoquinoline Integration: : Incorporation of the isoquinoline ring is achieved by coupling the intermediate with isoquinoline derivatives through carbonylation and hydrogenation processes.
Reaction Conditions: : The reactions are typically carried out under controlled temperature and pressure conditions, using catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
For industrial production, scaling up involves:
Continuous Flow Reactors: : Ensuring consistent reaction conditions and higher throughput.
Optimized Catalysts and Reagents: : Utilizing more efficient catalysts and greener reagents to enhance yield and reduce waste.
Purification Techniques: : Advanced chromatographic and crystallization methods to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using agents like chromium trioxide.
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: : It can also participate in nucleophilic substitution reactions, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, potassium permanganate.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Solvents: : Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The products vary based on the reaction type, such as:
Oxidation Products: : Ketones and carboxylic acids.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halogenated derivatives or other substituted analogs.
科学的研究の応用
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one finds applications in various fields:
Chemistry: : Used as a chiral building block in asymmetric synthesis.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Used in the synthesis of high-performance materials and specialty chemicals.
作用機序
This compound exerts its effects through complex mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : It can influence pathways related to cellular signaling and metabolism, potentially leading to therapeutic effects.
類似化合物との比較
When compared to similar compounds:
Structurally Unique: : The bicyclic core and isoquinoline moiety distinguish it from other compounds.
Similar Compounds: : It shares some characteristics with compounds like camphor derivatives and isoquinoline-based pharmaceuticals.
By combining its unique structure with versatile chemical reactivity, 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[22
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-17(2)18(3)9-10-19(17,23-16(18)22)15(21)20-11-8-13-6-4-5-7-14(13)12-20/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOHAJVMHYSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCC4=CC=CC=C4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4061148.png)

![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4061158.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4061166.png)
![[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B4061173.png)
![Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate](/img/structure/B4061182.png)
![4-bromophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B4061184.png)

![2-chloro-4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4061201.png)
![5-[4-(3-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B4061208.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4061225.png)
![N-[1-[5-[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide](/img/structure/B4061235.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B4061257.png)
![4-Chloro-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methyl-benzyl)-benzenesulfonamide](/img/structure/B4061258.png)
